(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile
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Description
The compound (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. While the provided papers do not directly discuss (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile, they do provide insights into the synthesis and properties of related pyrazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is a one-pot, four-component condensation reaction, as described in the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles . This method involves the reaction of aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide (TsCH2NC), and 5-amino-1H-pyrazole-4-carbonitrile in the presence of a catalyst, p-toluenesulfonic acid, at room temperature using acetonitrile as a solvent. The products are obtained in moderate to high yields, suggesting that similar conditions could potentially be applied to synthesize (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile was confirmed using IR, NMR, HRMS, and UV–vis spectroscopy, along with X-ray single-crystal determination . Computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set were used to calculate the molecular geometry and vibrational frequencies, which were then compared with experimental data. These techniques could be applied to determine the structure of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. The papers provided do not detail specific reactions for (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile, but the synthesis of related compounds suggests that the pyrazole ring can participate in various chemical reactions, including cyclocondensation and coupling reactions . These reactions are often facilitated by catalysts and specific solvents that can influence the yield and selectivity of the desired product.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. The papers discuss the synthesis of compounds in high yields and the use of green chemistry principles, such as avoiding toxic catalysts and solvents . The electronic properties, such as HOMO and LUMO energies, are also important and can be calculated using computational methods like time-dependent density functional theory (TD-DFT) . These properties are crucial for understanding the stability and reactivity of the compounds, which can be applied to (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile.
Safety And Hazards
properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-7(2)10-11(5-4-9)8(6)3/h5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBKGGRSRZGILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649227 |
Source
|
Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile | |
CAS RN |
1170293-23-8 |
Source
|
Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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